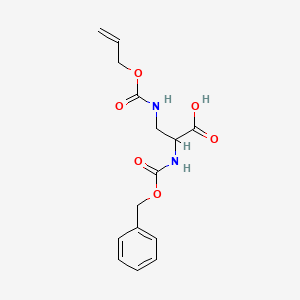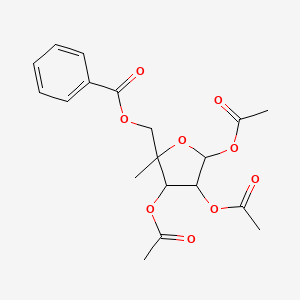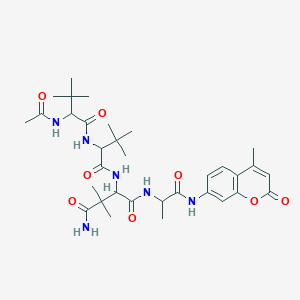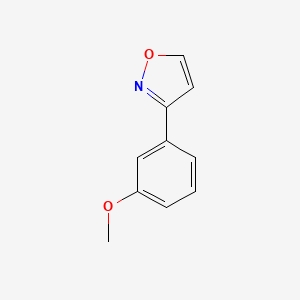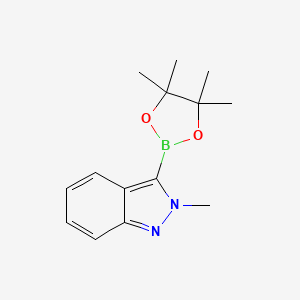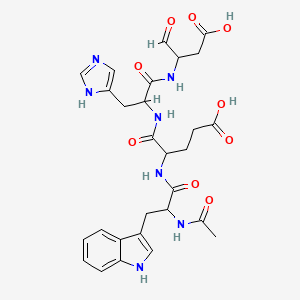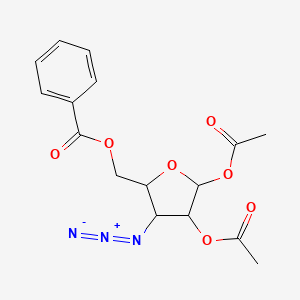
1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-benzoyl-D-ribofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-benzoyl-D-ribofuranose: is a chemical compound with the molecular formula C16H17N3O7 and a molecular weight of 363.32 g/mol . This compound is a derivative of ribofuranose, a sugar molecule, and is characterized by the presence of acetyl, azido, and benzoyl groups. It is commonly used in various scientific research applications, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-benzoyl-D-ribofuranose typically involves multiple steps One common method starts with the acetylation of ribofuranose to introduce acetyl groups at the 1 and 2 positionsFinally, the benzoyl group is added at the 5 position using a benzoylation reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in these reactions include chloroform and acetic anhydride, and the reactions are typically carried out under controlled temperatures and pressures .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-benzoyl-D-ribofuranose undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Click Chemistry Reactions: The azido group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkynes.
Hydrolysis: The acetyl and benzoyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deprotected sugar.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions.
Acidic or Basic Conditions: Used for hydrolysis reactions.
Solvents: Chloroform, acetic anhydride, and other organic solvents are commonly used
Major Products:
Wissenschaftliche Forschungsanwendungen
1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-benzoyl-D-ribofuranose has several scientific research applications:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in the study of nucleoside analogs and their interactions with biological systems.
Medicine: Investigated for its potential antiviral properties against viruses such as HIV, HSV, and HCV.
Industry: Utilized in the synthesis of various pharmaceuticals and biologically active compounds.
Wirkmechanismus
The mechanism of action of 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-benzoyl-D-ribofuranose involves its ability to participate in click chemistry reactions. The azido group can react with alkynes to form stable triazole rings, which are important in drug discovery and development. Additionally, as a nucleoside analog, it can inhibit DNA synthesis and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(4-methyl)benzoyl-D-ribofuranose: Similar structure with a methyl group on the benzoyl ring.
1,2,3-Tri-O-acetyl-5-deoxy-D-ribose: Another acetylated ribose derivative.
3-Azido-1,2-di-O-acetyl-5-O-(4-methylbenzoyl)-3-deoxy-beta-D-ribofuranose: A closely related compound with similar functional groups.
Uniqueness: 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-benzoyl-D-ribofuranose is unique due to its specific combination of acetyl, azido, and benzoyl groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in click chemistry and its potential antiviral properties make it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C16H17N3O7 |
|---|---|
Molekulargewicht |
363.32 g/mol |
IUPAC-Name |
(4,5-diacetyloxy-3-azidooxolan-2-yl)methyl benzoate |
InChI |
InChI=1S/C16H17N3O7/c1-9(20)24-14-13(18-19-17)12(26-16(14)25-10(2)21)8-23-15(22)11-6-4-3-5-7-11/h3-7,12-14,16H,8H2,1-2H3 |
InChI-Schlüssel |
NLRNMHPVJWQBIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C(C(OC1OC(=O)C)COC(=O)C2=CC=CC=C2)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[ethoxycarbonyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoic acid](/img/structure/B15094021.png)

![Ethenamine, N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]-, (1E)-](/img/structure/B15094041.png)
![5-Azido-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15094053.png)
![2-(4-Chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B15094059.png)
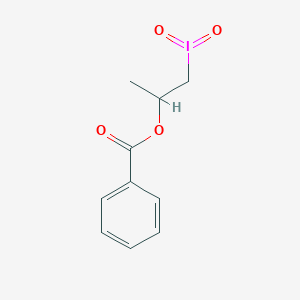
![5-{[(1-methyl-1H-pyrazol-4-yl)formamido]methyl}thiophene-2-sulfonyl chloride](/img/structure/B15094079.png)
